

A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromosulfolane

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Compound of Interest

Compound Name: 3,4-Dibromosulfolane

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3,4-Dibromosulfolane** (CAS RN: 15091-30-2), a halogenated heterocyclic compound.[1][2] As a key intermediate in various synthetic pathways, rigorous structural confirmation and purity assessment are paramount.[2] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on not just the procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3,4-Dibromosulfolane, systematically named 3,4-dibromothiolane 1,1-dioxide, is a derivative of tetrahydrothiophene.[3] The sulfolane ring imparts polarity, while the two bromine atoms introduce significant atomic mass and specific isotopic signatures, which are key features in its spectroscopic analysis.

Key Properties:

- Molecular Formula: $C_4H_6Br_2O_2S$ [3]

- Molecular Weight: 277.96 g/mol [3]
- Appearance: White to off-white crystalline powder.[2]
- Monoisotopic Mass: 275.84553 Da[3]

Caption: Molecular structure of **3,4-Dibromosulfolane**.

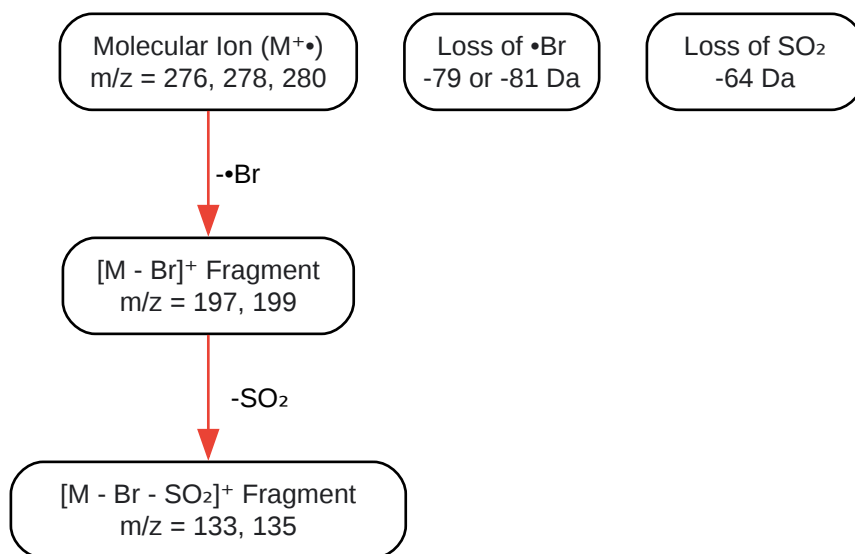
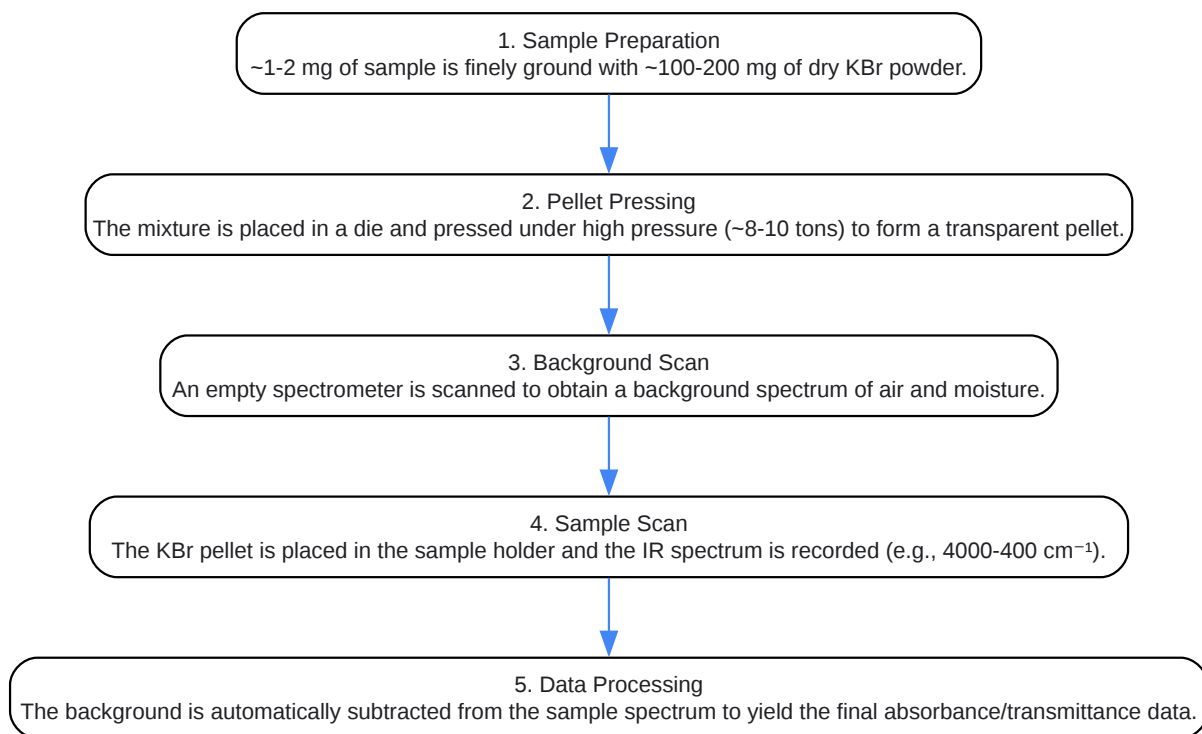
Infrared (IR) Spectroscopy

Principle of Analysis

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For **3,4-Dibromosulfolane**, IR is essential for confirming the presence of the sulfone (SO₂) group and the aliphatic C-H bonds, and observing the influence of the C-Br bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The choice of the Potassium Bromide (KBr) pellet method is based on its suitability for solid, non-volatile samples and its transparency across a wide IR range, preventing interference with the analyte's spectrum.[4]



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Caption: A plausible EI-MS fragmentation pathway for **3,4-Dibromosulfolane**.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural elucidation of **3,4-Dibromosulfolane**. IR spectroscopy confirms the presence of the key sulfone functional group. ^1H and ^{13}C NMR spectroscopy map the carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms. Finally, Mass Spectrometry provides the definitive molecular weight and, through its unique isotopic pattern, unambiguously confirms the presence of two bromine atoms. Together, these techniques deliver a comprehensive and reliable spectroscopic profile essential for quality control and research applications.

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